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Compound of Interest

Compound Name: 2-Fluoro-6-methoxybenzyl alcohol

Cat. No.: B1333659

An in-depth technical guide to the structure elucidation of 2-Fluoro-6-methoxybenzyl alcohol,
designed for researchers, scientists, and professionals in drug development.

Introduction

2-Fluoro-6-methoxybenzyl alcohol is a fluorinated aromatic compound with potential
applications in medicinal chemistry and materials science. Accurate structural elucidation is the
cornerstone of understanding its chemical behavior, reactivity, and potential biological activity.
This guide provides a comprehensive overview of the analytical techniques and data
interpretation required to confirm the structure of 2-Fluoro-6-methoxybenzyl alcohol.

Molecular Structure:

Caption: Chemical structure of 2-Fluoro-6-methoxybenzyl alcohol.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Fluoro-6-methoxybenzyl alcohol is
presented below.
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Property Value Reference
Chemical Formula C8H9FO2 [1112]
Molecular Weight 156.15 g/mol [3]
Monoisotopic Mass 156.05865 Da [1]
Appearance White Solid [3]
CAS Number 253668-46-1 [2113114]
IUPAC Name (2-Fluoro-6- [2]
methoxyphenyl)methanol

2-Fluoro-6-methoxybenzyl
Synonyms alcohol, 3-Fluoro-2- [3]
(hydroxymethyl)anisole

Spectroscopic Data for Structure Elucidation

The confirmation of the chemical structure of 2-Fluoro-6-methoxybenzyl alcohol is achieved
through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance
(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule.

o Sample Preparation: A sample of 5-10 mg of 2-Fluoro-6-methoxybenzyl alcohol is
dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCI3 or DMSO-d6).
Tetramethylsilane (TMS) is added as an internal standard (O ppm).

o Data Acquisition: *H and 3C NMR spectra are acquired on a 300 or 400 MHz NMR
spectrometer.[5] For 13C NMR, a proton-decoupled spectrum is typically obtained to simplify
the spectrum to one peak per unique carbon atom.

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain
the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://pubchemlite.lcsb.uni.lu/e/compound/2779320
https://www.pschemicals.com/index.php?p=product&CAS_nr=253668-46-1&id=348899
https://cymitquimica.com/products/54-PC0894/2-fluoro-6-methoxybenzyl-alcohol/
https://pubchemlite.lcsb.uni.lu/e/compound/2779320
https://cymitquimica.com/products/54-PC0894/2-fluoro-6-methoxybenzyl-alcohol/
https://www.pschemicals.com/index.php?p=product&CAS_nr=253668-46-1&id=348899
https://cymitquimica.com/products/54-PC0894/2-fluoro-6-methoxybenzyl-alcohol/
https://www.scbt.com/fr/p/2-fluoro-6-methoxybenzyl-alcohol-253668-46-1
https://www.pschemicals.com/index.php?p=product&CAS_nr=253668-46-1&id=348899
https://cymitquimica.com/products/54-PC0894/2-fluoro-6-methoxybenzyl-alcohol/
https://www.benchchem.com/product/b1333659?utm_src=pdf-body
https://www.benchchem.com/product/b1333659?utm_src=pdf-body
https://www.rsc.org/suppdata/c8/ob/c8ob01063c/c8ob01063c1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1333659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

internal standard.

The H NMR spectrum provides information about the number of different types of protons and

their neighboring environments.

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.20-7.35 m 1H Ar-H
~ 6.80 - 6.95 m 2H Ar-H
~4.70 S 2H -CH20H
~3.85 S 3H -OCHs
~2.5-4.0 (broad) s 1H -OH

Note: The chemical shift of the hydroxyl proton is variable and depends on concentration and

solvent.

The 13C NMR spectrum indicates the number of unique carbon atoms in the molecule.

Chemical Shift (6, ppm) Assignment
~ 158 - 162 (d) C-F

~ 155-159 C-OCHs
~128 - 132 Ar-C
~120-125 Ar-C

~112 - 116 (d) Ar-C

~108 - 112 (d) Ar-C
~58-62 -OCHs
~55-60 -CH20H

Note: Carbons near the fluorine atom will exhibit splitting (doublet, d) due to C-F coupling.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation, which causes molecular vibrations.

An Attenuated Total Reflectance (ATR) setup is commonly used for solid samples. A small
amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure
good contact. The IR spectrum is then recorded, typically over a range of 4000-400 cm~1.[6]

Wavenumber

(cm-1) Intensity Vibration Type Functional Group
3400 - 3200 Strong, Broad O-H Stretch Alcohol (-OH)

3100 - 3000 Medium C-H Stretch Aromatic

2950 - 2850 Medium C-H Stretch Aliphatic (-CHz, -CHs3)
1600 - 1450 Medium-Strong C=C Stretch Aromatic Ring

1250 - 1000 Strong C-O Stretch Alcohol, Ether

1200 - 1100 Strong C-F Stretch Aryl Fluoride

The broad absorption band in the 3400-3200 cm~! region is characteristic of the hydroxyl
group's O-H stretch.[7][8] The strong peaks in the 1250-1000 cm~* range are indicative of the
C-0O stretching from both the alcohol and the methoxy ether group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, which helps in confirming the molecular formula.

The sample is introduced into the mass spectrometer, often via direct infusion or after
separation by Gas Chromatography (GC). Electron lonization (EIl) is a common technique for
small molecules, where the sample is bombarded with electrons, causing ionization and
fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is then measured.
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miz Interpretation
156 Molecular lon [M]*
139 [M - OH]*

125 [M - OCHs]*

109 [M - CH20H - F]*

The presence of a molecular ion peak at m/z = 156 corresponds to the molecular weight of
C8H9FO02.[1] The fragmentation pattern is consistent with the loss of functional groups such as
the hydroxyl (-OH) and methoxy (-OCHs) groups.

Workflow and Data Integration

The elucidation of the structure is a process of integrating data from multiple analytical

techniques.

Sample Preparation

[ )

Spectroscogic Analysi

o~ )~ )

Data In}terpretation

2]

y

Functional Groups Molecular Weight
(-OH, -OCHs, C-F) Formula Confirmation

C-H Framework
Connectivity

Structure Confirmatign

E

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://pubchemlite.lcsb.uni.lu/e/compound/2779320
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1333659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Experimental workflow for the structure elucidation of 2-Fluoro-6-methoxybenzyl
alcohol.

The logical relationship between the different spectroscopic techniques is crucial. Each method
provides a piece of the puzzle, and their combined interpretation leads to an unambiguous
structure assignment.

IR Data

NMR Data

Determines:

- Molecular Weight

- Molecular Formula

- Fragmentation Pattern

Confirms:

- Presence of -OH group
- Presence of Ether Linkage
- Presence of Aromatic Ring

Provides:
- Carbon-Hydrogen Framework
- Connectivity (via 2D NMR)

- Positional Isomerism

Confirmed Structure
(2-Fluoro-6-methoxybenzyl alcohol)

Click to download full resolution via product page

Caption: Logical relationship of spectroscopic data in structure elucidation.

Conclusion

The structure of 2-Fluoro-6-methoxybenzyl alcohol is unequivocally confirmed through the
synergistic use of NMR, IR, and Mass Spectrometry. *H and 3C NMR establish the precise
arrangement of atoms in the carbon-hydrogen skeleton. IR spectroscopy confirms the presence
of key functional groups, particularly the hydroxyl and methoxy moieties. Finally, mass
spectrometry verifies the molecular weight and elemental composition. This comprehensive
analytical approach is fundamental for the quality control and further development of this
compound for its intended applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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